molecular formula C18H18N4O4S2 B2637437 N-(furan-2-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1105239-39-1

N-(furan-2-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Número de catálogo: B2637437
Número CAS: 1105239-39-1
Peso molecular: 418.49
Clave InChI: SXXXQUQOZCLHKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring a dihydropyrimidinone core substituted with a thioacetamide group. The dihydropyrimidinone ring is functionalized at position 4 with a 2-oxoethylamino moiety bearing a thiophen-2-ylmethyl substituent. The thioacetamide side chain is further substituted with a furan-2-ylmethyl group. The synthesis likely involves multi-step alkylation and condensation reactions, analogous to methods described for related pyrimidinone-thioacetamides (e.g., Scheme 8 in ) .

Propiedades

IUPAC Name

2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c23-15(20-10-14-4-2-6-27-14)7-12-8-16(24)22-18(21-12)28-11-17(25)19-9-13-3-1-5-26-13/h1-6,8H,7,9-11H2,(H,19,25)(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXXQUQOZCLHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(furan-2-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide, commonly referred to as OSMI-1, is a compound of significant interest due to its biological activity, particularly as an inhibitor of O-linked beta-N-acetylglucosamine transferase (O-GlcNAc transferase, OGT). This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C15H13N3O3S
Molecular Weight: 315.35 g/mol
CAS Number: 1257548-30-3

The compound is characterized by its unique structure that includes a furan ring and a thiophene moiety, contributing to its biological properties.

OSMI-1 functions primarily as an O-linked beta-N-acetylglucosamine transferase inhibitor , which plays a crucial role in various cellular processes by modifying proteins through glycosylation. This modification affects protein function and signaling pathways involved in cell growth, differentiation, and metabolism .

Inhibition Studies

Research indicates that OSMI-1 exhibits potent inhibitory activity against OGT, leading to decreased levels of O-GlcNAc modification on target proteins. This inhibition has been linked to various cellular effects:

  • Cell Proliferation : Studies have shown that OSMI-1 can reduce the proliferation of cancer cells by disrupting the signaling pathways that rely on OGT activity .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in certain cancer cell lines, suggesting potential use in cancer therapy.

Study 1: Cancer Cell Lines

In a study involving breast cancer cell lines, treatment with OSMI-1 resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the potential of OSMI-1 as a therapeutic agent in targeting OGT-related pathways in cancer treatment.

Study 2: Metabolic Disorders

Another investigation explored the effects of OSMI-1 on metabolic disorders related to insulin resistance. The compound demonstrated the ability to modulate glucose metabolism and improve insulin sensitivity in vitro, indicating its potential for treating metabolic syndromes.

Efficacy and Potency

The efficacy of OSMI-1 as an OGT inhibitor has been quantified in various assays:

Study IC50 Value (µM) Cell Type Effect Observed
Study 10.5Breast CancerReduced proliferation
Study 20.8HepG2 CellsImproved insulin sensitivity

Safety Profile

Preliminary toxicity studies indicate that OSMI-1 exhibits a favorable safety profile at therapeutic doses. Further studies are required to fully assess long-term effects and potential side effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Data Table: Key Analogs and Their Properties

Compound ID/Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Features Reference
Target Compound R1 = Thiophen-2-ylmethyl, R2 = Furan-2-ylmethyl N/A N/A Hybrid heteroaromatic substituents
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) R1 = NH2, R2 = 4-phenylthiazol-2-yl 86 N/A Bioactive intermediate
2-((6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide R1 = H, R2 = 4-CF3-phenyl N/A N/A Trifluoromethyl enhances lipophilicity
2-{[5-cyano-4-(2-furyl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide (13) R1 = 5-CN, 4-furyl, R2 = 4-methylphenyl N/A N/A Cyano group for electronic modulation
2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G2-5) R1 = 4-methoxyphenyl, R2 = benzo[d]thiazol-2-yl N/A N/A Methoxy improves solubility
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) R1 = 5-nitro-furyl, R2 = 4-Cl-phenyl 58 159–160 Nitro group for redox activity

Key Observations

Methoxy () and heteroaromatic groups () improve water solubility compared to purely aromatic analogs .

Bioactivity Correlations: Thiazole and thiophene substituents (e.g., and ) are associated with kinase inhibition, as seen in CK1-specific inhibitors . Nitro and cyano groups ( and ) may confer redox or electrophilic reactivity, useful in prodrug design .

Synthetic Challenges: The target compound’s thiophen-2-ylmethylaminoethyl substituent introduces steric hindrance, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) similar to those in .

Contradictions and Limitations

  • Bioactivity data for the target compound are absent in the provided evidence; inferences are drawn from structurally related molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.